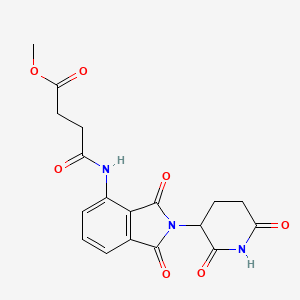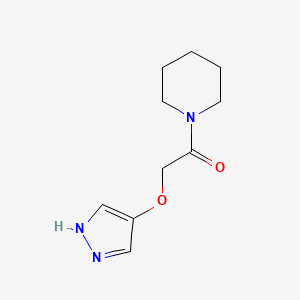
Pomalidomide-CO-C2-methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-CO-C2-methyl ester is a derivative of pomalidomide, a third-generation immunomodulatory imide drug (IMiD) derived from thalidomide. Pomalidomide is primarily used in the treatment of multiple myeloma, a type of blood cancer. The compound is known for its potent immunomodulatory and anti-angiogenic properties, making it a valuable agent in cancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-CO-C2-methyl ester involves several steps. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then subjected to further reactions to produce pomalidomide .
Industrial Production Methods
Industrial production of this compound typically involves multi-step continuous flow synthesis. This method is preferred due to its reliability and robustness, which are essential for large-scale production. The process includes the use of various organic solvents and controlled reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
Pomalidomide-CO-C2-methyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of pomalidomide, which can be further utilized in pharmaceutical applications .
科学的研究の応用
Pomalidomide-CO-C2-methyl ester has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in organic reactions.
Biology: The compound is used in studies related to cell signaling and immune response.
Medicine: this compound is primarily used in the treatment of multiple myeloma and other hematological malignancies.
作用機序
Pomalidomide-CO-C2-methyl ester exerts its effects through several mechanisms:
Inhibition of Proliferation: It inhibits the proliferation of hematopoietic tumor cells.
Induction of Apoptosis: The compound induces apoptosis in various tumor cells.
Immunomodulatory Activity: It enhances T cell and natural killer cell-mediated immunity.
Angiogenesis Inhibition: This compound inhibits angiogenesis, which is crucial for tumor growth.
類似化合物との比較
Similar Compounds
Pomalidomide-CO-C2-methyl ester belongs to the class of immunomodulatory imide drugs (IMiDs), which include:
- Thalidomide
- Lenalidomide
- Mezigdomide
- Iberdomide
Uniqueness
Compared to its analogs, this compound is more potent and has a better efficacy profile. It is particularly effective in patients who are resistant to lenalidomide and bortezomib, making it a valuable addition to the therapeutic arsenal for multiple myeloma .
特性
分子式 |
C18H17N3O7 |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
methyl 4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H17N3O7/c1-28-14(24)8-7-12(22)19-10-4-2-3-9-15(10)18(27)21(17(9)26)11-5-6-13(23)20-16(11)25/h2-4,11H,5-8H2,1H3,(H,19,22)(H,20,23,25) |
InChIキー |
QXPYMSUOOHGLGJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2'-oxospiro[indane-2,3'-pyrrolidine]-4-carboxylate](/img/structure/B14770944.png)
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)


![3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B14770963.png)


![tert-butyl N-[[4-(3-chlorophenyl)phenyl]methylideneamino]carbamate](/img/structure/B14770978.png)




